2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c16-15(18)12-14-6-9-17(10-7-14)21(19,20)11-8-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2,(H2,16,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZJONLFEWSGRA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC(=O)N)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide is , with a molecular weight of approximately 304.41 g/mol. The compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide exhibit significant anticancer activity. A study published in Cancer Research highlighted that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Caspase activation |
| Compound B | 10 | Inhibition of cell proliferation |
| 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide | 12 | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .
Table 2: Inhibition of Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 200 | 50 | 75% |
| IL-6 | 150 | 30 | 80% |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group may enhance binding affinity to enzymes involved in cell signaling pathways, particularly those regulating apoptosis and inflammation.
Case Studies
- Case Study on Cancer Cell Lines : A recent study evaluated the effects of 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide on various cancer cell lines, including breast and prostate cancer. Results showed a dose-dependent reduction in cell viability, with significant changes observed at concentrations above 10 µM .
- Inflammatory Disease Model : In animal models of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum, indicating its therapeutic potential in inflammatory conditions .
Comparison with Similar Compounds
Sulfonyl-Acetamide Derivatives
The target compound shares structural motifs with sulfonyl-containing acetamides, such as 1-(5-hydroxypentyl)-2-(4-methylphenylsulfonyl)acetamide (). Key differences include:
Table 1: Comparison of Sulfonyl-Acetamide Derivatives
Acetamide Backbone Variants
and highlight acetamide derivatives with diverse substituents. For example, 2-Cyano-N-cyclohexyl-acetamide (3c) and N’-Hydroxy-4-[(E)-2-phenylethenyl]benzene-1-carboximidamide (9) () share the acetamide backbone but differ in functional groups:
- Cyano vs. Sulfonyl Groups: Cyano-substituted acetamides (e.g., 3c) exhibit strong electron-withdrawing effects, influencing reactivity and solubility, whereas the sulfonyl group in the target compound may enhance stability and hydrogen-bonding capacity .
Piperidine-Containing Analogues
Piperidine rings are common in pharmaceuticals due to their bioavailability and conformational flexibility. The sulfonyl-piperidine linkage in the target compound contrasts with piperidin-1-yl-propionitrile derivatives (e.g., 3b in ), where the piperidine is directly bonded to a nitrile group. This difference may affect electronic distribution and intermolecular interactions .
Q & A
Q. What are the standard synthetic routes for 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide, and how is reaction progress monitored?
The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include sulfonylation of the piperidine ring, followed by coupling with acetamide moieties. Reaction progress is monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation and purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are essential. NMR identifies proton and carbon environments, IR confirms functional groups (e.g., sulfonyl, amide), and MS validates molecular weight. Cross-referencing experimental data with computational predictions (e.g., PubChem-derived InChI keys) ensures accuracy .
Q. What are the key functional groups influencing the compound’s potential bioactivity?
The piperidine ring, sulfonyl group, and acetamide moiety are critical. The sulfonyl group enhances solubility and target binding, while the acetamide moiety may participate in hydrogen bonding with biological targets. Substituents like the (E)-2-phenylethenyl group can modulate steric and electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Variables such as temperature (e.g., 0–5°C for sulfonylation), solvent polarity (e.g., dichloromethane for inert conditions), and catalyst choice (e.g., triethylamine for acid scavenging) significantly impact yield. Purification via recrystallization or column chromatography is necessary to isolate high-purity products. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
Discrepancies may arise from conformational flexibility or impurities. Use high-field NMR (≥500 MHz) for detailed coupling constants and 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with density functional theory (DFT)-predicted spectra and high-resolution MS .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacological potential?
Systematically modify substituents (e.g., halogenation of the phenyl ring, alkylation of the piperidine nitrogen) and assess changes in biological activity (e.g., IC₅₀ values in enzyme inhibition assays). Pair experimental data with molecular docking simulations to map binding interactions .
Q. What mechanisms explain the compound’s interaction with biological targets?
Preliminary hypotheses suggest sulfonamide-mediated inhibition of enzymes (e.g., cyclooxygenase) or modulation of ion channels via the piperidine moiety. Use surface plasmon resonance (SPR) for binding kinetics and X-ray crystallography for structural insights into target complexes .
Q. How can low reproducibility in biological activity assays be addressed?
Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound stability under assay conditions (e.g., pH, temperature). Use internal controls and orthogonal assays (e.g., fluorescence polarization and calorimetry) to confirm activity .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s solubility in polar solvents be reconciled?
Solubility may vary due to polymorphic forms or residual solvents. Characterize crystalline vs. amorphous forms using X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Solubility parameters (Hansen solubility parameters) can guide solvent selection .
Q. What experimental approaches validate conflicting biological activity data across studies?
Replicate assays in independent labs using identical compound batches (verified via HPLC purity >98%). Perform meta-analyses of published data to identify outliers and assess methodological variables (e.g., cell line differences, assay endpoints) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
